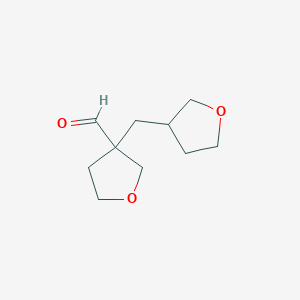

3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde

Description

Chemical Structure and Properties 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde (CAS No. 1936693-63-8) is a bicyclic ether derivative with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol. Its structure features two oxolane (tetrahydrofuran) rings: one substituted at the 3-position with a methyl group linked to a second oxolane ring, which itself bears a carbaldehyde functional group.

The compound is listed as temporarily out of stock, with global shipping options from China, the US, India, and Germany, indicating industrial-scale production .

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

3-(oxolan-3-ylmethyl)oxolane-3-carbaldehyde |

InChI |

InChI=1S/C10H16O3/c11-7-10(2-4-13-8-10)5-9-1-3-12-6-9/h7,9H,1-6,8H2 |

InChI Key |

JCRJNHOXSHFOGI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1CC2(CCOC2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde typically involves the reaction of oxolane derivatives with appropriate aldehyde precursors. One common method includes the use of oxolane-3-carboxaldehyde and oxolane-3-methanol under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The oxolane rings can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-(Oxolan-3-ylmethyl)oxolane-3-carboxylic acid.

Reduction: Formation of 3-(Oxolan-3-ylmethyl)oxolane-3-methanol.

Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The oxolane rings may also interact with hydrophobic pockets in target molecules, influencing their function.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde and analogous compounds:

Structural and Functional Analysis

Tetrahydrofuran-3-carbaldehyde (CAS 79710-86-4)

- Key Differences: Simpler monocyclic structure (C₅H₈O₂) with a single oxolane ring and carbaldehyde group.

- Applications : Widely used as a building block in pharmaceuticals, such as antiviral or anti-inflammatory agents .

3-(4-Fluorophenyl)oxolane-3-carbaldehyde (CAS 1060817-44-8)

- Challenges : Discontinued due to unspecified issues, possibly related to synthesis complexity or toxicity .

3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde

- Key Differences: Benzyloxyethyl substituent introduces aromaticity and ether linkages, enhancing solubility in nonpolar solvents.

- Applications : Likely used in peptide coupling or as a protected aldehyde in multi-step syntheses .

3-Methyl-oxetane-3-carbaldehyde (CAS 609-08-5)

- Key Differences : Oxetane ring (4-membered cyclic ether) instead of oxolane, increasing ring strain and reactivity.

- Applications : Explored in polymer chemistry for rigid, high-performance materials .

Industrial and Research Relevance

- Pharmaceuticals : Compounds like rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde (CAS 1932092-70-0) demonstrate the role of oxolane-carbaldehydes in designing chiral catalysts or receptor-targeted drugs .

Biological Activity

Chemical Structure and Properties

3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde is characterized by its unique oxolane (tetrahydrofuran) ring structure. The compound's molecular formula and weight are essential for understanding its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde |

Antimicrobial Properties

Recent studies have indicated that 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research shows promising results in inhibiting the proliferation of cancer cell lines, particularly in breast and colon cancer models. The mechanism of action appears to involve apoptosis induction through the activation of caspases and modulation of key signaling pathways such as the PI3K/Akt pathway.

Case Study: Breast Cancer Cell Lines

In a study evaluating the effects of 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde on MDA-MB-231 and MCF-7 breast cancer cell lines, it was found that:

- The compound reduced cell viability by up to 70% at concentrations ranging from 10 to 50 µM.

- Flow cytometry analysis revealed an increase in apoptotic cells, indicating effective induction of apoptosis.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results showed that 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde exhibited a dose-dependent scavenging effect, suggesting potential applications in preventing oxidative stress-related diseases.

The biological activity of 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with lipid bilayers, altering membrane permeability.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- Signal Transduction Modulation : The compound influences signaling pathways that regulate cell growth and apoptosis.

Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against multiple strains | Disruption of cell wall synthesis |

| Anticancer | Significant inhibition in cancer cell lines | Induction of apoptosis |

| Antioxidant | Moderate scavenging activity | Radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.